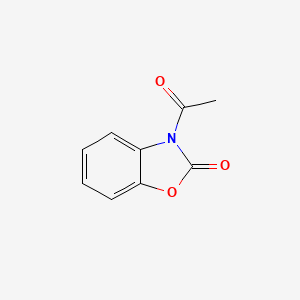

3-Acetyl-2-benzoxazolinone

概要

説明

3-Acetyl-2-benzoxazolinone is an organic compound with the molecular formula C9H7NO3 It belongs to the class of benzoxazolinones, which are heterocyclic compounds containing a benzene ring fused with an oxazoline ring

準備方法

Synthetic Routes and Reaction Conditions

3-Acetyl-2-benzoxazolinone can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to produce this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions

3-Acetyl-2-benzoxazolinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazolinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

科学的研究の応用

Antimicrobial Activity

Research indicates that 3-acetyl-2-benzoxazolinone derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated their effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity, making them candidates for developing new antibiotics.

Anticancer Potential

The anticancer properties of this compound derivatives have been extensively studied. Compounds derived from this scaffold have shown selective cytotoxicity against various cancer cell lines, including leukemia cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, highlighting the potential of these compounds in cancer therapy.

Antioxidant and Anti-inflammatory Effects

This compound has been reported to possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Additionally, its anti-inflammatory effects suggest potential applications in treating inflammatory conditions . These properties are particularly relevant in developing drugs targeting chronic diseases characterized by inflammation and oxidative damage.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound evaluated their biological activities comprehensively. The synthesized compounds were tested for antibacterial and anticancer activities, revealing that certain modifications enhanced their efficacy significantly .

Comparative Studies

Comparative studies have highlighted the advantages of using microwave synthesis for producing this compound derivatives over traditional methods. The microwave approach not only improved yields but also minimized by-products, leading to cleaner reactions .

Potential Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for drug development across several therapeutic areas:

- Antimicrobial Agents : Given its effectiveness against resistant bacterial strains, further development could lead to new antibiotics.

- Anticancer Drugs : Its ability to induce apoptosis suggests potential as a lead compound in designing targeted cancer therapies.

- Antioxidants : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress.

- Anti-inflammatory Drugs : The anti-inflammatory effects present opportunities for treating chronic inflammatory diseases.

作用機序

The mechanism of action of 3-acetyl-2-benzoxazolinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context. For example, its antimicrobial activity may involve disrupting bacterial cell walls or inhibiting essential enzymes.

類似化合物との比較

3-Acetyl-2-benzoxazolinone can be compared with other benzoxazolinone derivatives, such as:

2-Benzoxazolinone: Lacks the acetyl group and has different chemical properties and applications.

3-Methyl-2-benzoxazolinone: Contains a methyl group instead of an acetyl group, leading to variations in reactivity and biological activity.

6-Nitro-2-benzoxazolinone:

生物活性

3-Acetyl-2-benzoxazolinone (C9H7NO3) is a compound belonging to the benzoxazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including analgesic, anti-inflammatory, antibacterial, and antifungal effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring fused with a 1,3-oxazole derivative, with an acetyl group at the 3-position. The chemical formula is represented as follows:

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 177.16 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in ethanol, methanol |

| Appearance | Yellow crystalline solid |

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of benzoxazolinones exhibit analgesic and anti-inflammatory properties. A study demonstrated that this compound showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways . This suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer side effects compared to traditional NSAIDs.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzoxazolinones have shown promising results against Staphylococcus aureus and Escherichia coli, with activity comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound has also demonstrated antifungal activity. It has been effective against fungi such as Candida albicans, indicating its potential use in treating fungal infections .

Table 2: Summary of Biological Activities

| Activity Type | Organisms/Targets | Observations |

|---|---|---|

| Analgesic | COX-1 and COX-2 | Significant inhibition observed |

| Antibacterial | Staphylococcus aureus, E. coli | Comparable efficacy to standard antibiotics |

| Antifungal | Candida albicans | Effective at inhibiting fungal growth |

Case Study: Analgesic Properties

A study conducted by Bako et al. synthesized various benzoxazolinone derivatives, including this compound, and assessed their analgesic activity using animal models. The results indicated that the compound significantly reduced pain responses compared to control groups .

Research Findings on Antimicrobial Activity

Research published in the Journal of Antibiotics reported that several benzoxazolinones exhibited strong antimicrobial properties. Specifically, this compound was found to inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent .

Q & A

Q. Basic Research: What synthetic methodologies are commonly employed for preparing 3-acyl-substituted benzoxazolinone derivatives, and how can their purity and structural integrity be validated?

Answer:

The synthesis of 3-acyl-substituted benzoxazolinones typically involves nucleophilic substitution or condensation reactions. For example, 3-acetyl derivatives can be synthesized by reacting benzoxazolinone precursors with acetylating agents (e.g., acetyl chloride) under anhydrous conditions. Key steps include refluxing in aprotic solvents (e.g., THF) and acid catalysis . Structural validation is achieved via:

- IR spectroscopy : Confirming carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and benzoxazolinone ring vibrations.

- ¹H-NMR : Identifying acetyl protons (singlet at ~2.5 ppm) and aromatic protons (6.5–8.0 ppm) .

- Elemental analysis : Validating C, H, N, and O composition to confirm stoichiometry .

Q. Basic Research: What spectroscopic and analytical techniques are critical for characterizing substituent effects on 3-Acetyl-2-benzoxazolinone’s electronic and steric properties?

Answer:

- UV-Vis spectroscopy : Monitors π→π* transitions in the benzoxazolinone ring, with shifts indicating electronic perturbations from substituents.

- X-ray crystallography : Resolves steric effects by mapping bond angles and distances, particularly for acetyl groups at the 3-position .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, where acetyl substituents may lower decomposition temperatures compared to nitro or methyl groups .

Q. Advanced Research: How do thermodynamic properties (e.g., enthalpy of formation) of this compound compare to structurally related derivatives, and what methodologies are used to determine these parameters?

Answer:

The gas-phase standard molar enthalpy of formation (ΔfH°(g)) for benzoxazolinones is determined via:

- Static-bomb combustion calorimetry : Measures solid-state enthalpy of formation.

- High-temperature Calvet microcalorimetry : Determines sublimation enthalpy.

For this compound, computational studies (e.g., DFT or CBS-QB3) predict ΔfH°(g) by comparing with experimental data for analogs like 3-methyl or 6-nitro derivatives. The acetyl group increases steric hindrance, slightly destabilizing the molecule compared to nitro-substituted derivatives .

Q. Advanced Research: What strategies resolve contradictions in biological activity data for this compound derivatives across different studies?

Answer:

Discrepancies in bioactivity (e.g., anti-inflammatory vs. ulcerogenic effects) often arise from:

- Substituent positioning : Derivatives without a 6-position substituent show higher anti-inflammatory activity but lower ulcerogenicity .

- Assay selection : The "Modified Koster’s Test" (analgesic activity) and carrageenan-induced edema (anti-inflammatory) yield differing efficacy rankings. Cross-validation with enzyme-specific assays (e.g., PGE₂ inhibition) clarifies mechanisms .

- Dosage optimization : ED₅₀ values must be recalculated across models to account for bioavailability differences .

Q. Advanced Research: How can structure-activity relationship (SAR) studies inform the design of this compound derivatives with enhanced enzyme inhibitory properties?

Answer:

SAR studies focus on:

- Electron-withdrawing groups : Acetyl at the 3-position enhances electrophilicity, improving binding to enzyme active sites (e.g., cyclooxygenase-2).

- Heterocyclic extensions : Pyridyl or thiazole moieties at the 3-position increase selectivity for adenosine A2A receptors or kinases .

- Molecular docking : Validates interactions with targets like PGE₂ synthase or CDK1/GSK3β, guiding substitutions at the 5- or 6-positions .

Q. Advanced Research: What computational methods are employed to predict the reactivity and stability of this compound in solution-phase reactions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The acetyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., DMSO), showing acetyl-group hydration reduces aggregation tendencies .

- QSPR models : Correlate substituent parameters (Hammett σ) with reaction rates for hydrolysis or cyclization .

Q. Basic Research: What in vitro assays are suitable for preliminary screening of this compound’s antimicrobial activity?

Answer:

- Agar dilution method : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects over 24 hours.

- Synergy testing : Combines with standard antibiotics (e.g., ampicillin) to identify potentiation effects .

Q. Advanced Research: How does the acetyl group at the 3-position influence the metabolic stability and pharmacokinetic profile of benzoxazolinone derivatives?

Answer:

- Microsomal stability assays : Hepatic microsomes (e.g., rat CYP450 isoforms) reveal acetylated derivatives undergo slower Phase I oxidation than methyl analogs.

- Plasma protein binding : Acetyl groups reduce binding to albumin, increasing free drug availability .

- Permeability assays : Caco-2 cell models show enhanced lipophilicity from the acetyl group improves intestinal absorption but may reduce aqueous solubility .

Q. Basic Research: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Q. Advanced Research: How can isotopic labeling (e.g., ¹³C or ²H) of the acetyl group aid in mechanistic studies of this compound’s bioactivity?

Answer:

- Tracer studies : ¹³C-labeled acetyl groups track metabolic pathways via LC-MS/MS, identifying metabolites in liver microsomes.

- Kinetic isotope effects (KIE) : ²H labeling at the acetyl methyl group slows enzymatic cleavage, confirming rate-determining steps in hydrolysis .

特性

IUPAC Name |

3-acetyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIQPJPWSJBTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179671 | |

| Record name | 2-Benzoxazolinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24963-28-8 | |

| Record name | 3-Acetyl-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24963-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024963288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。